molecular formula C13H9NO B12365969 8aH-acridin-9-one

8aH-acridin-9-one

Cat. No.: B12365969
M. Wt: 195.22 g/mol
InChI Key: RXUARVUZXCYHPS-UHFFFAOYSA-N
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Description

8aH-acridin-9-one is a heterocyclic compound with a unique structure that includes a nitrogen atom within its ring system. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique properties make it a subject of interest for researchers aiming to develop new materials and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8aH-acridin-9-one typically involves the cyclization of appropriate precursors. One common method is the reaction of chalcones, anilines, and β-ketoesters in the presence of a catalyst such as cerium(IV). This reaction is followed by a microwave-assisted thermal cyclization to yield 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones . The final step involves oxidation to produce the fully unsaturated this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The scalability of these methods ensures a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 8aH-acridin-9-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the acridinone core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions include various substituted acridinones, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Mechanism of Action

Comparison with Similar Compounds

    Acridine: A parent compound with a similar structure but lacking the carbonyl group at the 9-position.

    Amsacrine: A derivative of acridine used as an anticancer agent.

    Triazoloacridone: Another derivative with potential anticancer properties.

Uniqueness: 8aH-acridin-9-one is unique due to its specific structural features, such as the carbonyl group at the 9-position, which imparts distinct chemical and biological properties. Its ability to form stable complexes with DNA and its versatility in undergoing various chemical reactions make it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H9NO

Molecular Weight

195.22 g/mol

IUPAC Name

8aH-acridin-9-one

InChI

InChI=1S/C13H9NO/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1-9H

InChI Key

RXUARVUZXCYHPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3C=CC=CC3=N2

Origin of Product

United States

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